N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride
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Overview
Description
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with propan-2-amine under specific conditions. The reaction may require catalysts and solvents to facilitate the process. Common reagents used in the synthesis include aromatic aldehydes and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride is unique due to its specific structure and the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16Cl2N2S |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-3-4-9-5-8-10-7(2)6-11-8;;/h6,9H,3-5H2,1-2H3;2*1H |
InChI Key |
HVOHRXJZIOCRRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC(=CS1)C.Cl.Cl |
Origin of Product |
United States |
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